Boc-L-Pentafluorophenylalanine

Peptide hydrophobicity engineering SPPS building block selection Drug-like property optimization

Boc-L-Pentafluorophenylalanine (Boc-L-Phe(F₅)-OH, CAS 34702-60-8) is a protected non-natural amino acid derivative in which the phenyl ring of L-phenylalanine is perfluorinated at all five aromatic positions and the α-amino group is masked with a tert-butoxycarbonyl (Boc) group. With a molecular formula of C₁₄H₁₄F₅NO₄ and molecular weight of 355.26 g/mol, it is commercially available at purities ≥99% (HPLC, chiral purity).

Molecular Formula C14H14F5NO4
Molecular Weight 355.26 g/mol
CAS No. 34702-60-8
Cat. No. B558102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Pentafluorophenylalanine
CAS34702-60-8
SynonymsBoc-L-Pentafluorophenylalanine; 34702-60-8; (S)-2-((tert-Butoxycarbonyl)amino)-3-(perfluorophenyl)propanoicacid; BOC-L-PENTAFLUOROPHE; Boc-L-2,3,4,5,6-Pentafluorophenylalanine; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pentafluorophenyl)propanoicacid; BOC-1,2,3,4,5-PENTAFLUORO-L-PHENYLALANINE; L-Pentafluorophenylalanine,N-BOCprotected; Boc-Phe(5F)-OH; BOC-PHE(F5)-OH; BOC-L-PHE(F5)-OH; BOC-PENTAFLUORO-PHE-OH; BOC-PENTAFLUORO-L-PHE-OH; CTK8F0558; MolPort-001-775-412; ZINC2517129; CB-770; AKOS015908004; AB04022; AC-5837; BL136-1; N-BOC-L-PENTAFLUOROPHENYLALANINE; VA50082; VA50146; AK163682
Molecular FormulaC14H14F5NO4
Molecular Weight355.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
InChIInChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1
InChIKeyUZDKQMIDSLETST-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Pentafluorophenylalanine (CAS 34702-60-8): Procurement-Grade Overview for Fluorinated Peptide Building Block Selection


Boc-L-Pentafluorophenylalanine (Boc-L-Phe(F₅)-OH, CAS 34702-60-8) is a protected non-natural amino acid derivative in which the phenyl ring of L-phenylalanine is perfluorinated at all five aromatic positions and the α-amino group is masked with a tert-butoxycarbonyl (Boc) group . With a molecular formula of C₁₄H₁₄F₅NO₄ and molecular weight of 355.26 g/mol, it is commercially available at purities ≥99% (HPLC, chiral purity) . The compound belongs to the class of highly fluorinated aromatic amino acids used as building blocks in solid-phase peptide synthesis (SPPS), protein engineering, and biophysical probe development. Its defining physicochemical signature—an ACD/LogP of 3.15 —positions it as a substantially more hydrophobic analogue than its non-fluorinated counterpart Boc-L-phenylalanine.

Why Boc-L-Phenylalanine or Partially Fluorinated Analogs Cannot Replace Boc-L-Pentafluorophenylalanine: The Quantitative Substitution Gap


Simply substituting Boc-L-phenylalanine (LogP ≈ 2.60 [1]) or mono-fluorinated Boc-4-fluoro-L-phenylalanine (LogP ≈ 2.35–3.02 [1]) for Boc-L-pentafluorophenylalanine (LogP 3.15) fails because the degree of aromatic fluorination dictates non-linear changes in hydrophobicity, quadrupolar electrostatics, and π-stacking capacity that cannot be interpolated from single-fluorine substitutions. Comparative protein stability studies have shown that pentafluorophenylalanine (Pff) confers substantial thermodynamic stabilization (ΔΔG = −0.9 to −1.3 kcal/mol per residue in β-sheet contexts) over native phenylalanine [2], while tetrafluorophenylalanine analogues actually exhibit increased thermal and thermodynamic stability compared to pentafluoro variants in certain helical proteins [3], demonstrating that the fluorination pattern—not merely fluorine count—critically determines the biophysical outcome. The specific perfluorinated ring geometry of Boc-L-Pentafluorophenylalanine is also the essential starting material for regioselective SNAr chemistry that cannot be executed on mono- or non-fluorinated phenylalanine scaffolds [4].

Boc-L-Pentafluorophenylalanine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hydrophobicity Advantage: LogP 3.15 vs. Boc-L-Phenylalanine (LogP 2.60)

Boc-L-Pentafluorophenylalanine exhibits a computed LogP of 3.15 , representing a +0.55 LogP unit increase (approximately +21% on a linear scale) over Boc-L-phenylalanine, which has a LogP of approximately 2.60 (range 2.60–2.96 across multiple databases) [1]. This hydrophobicity differential places the pentafluoro analogue closer to cyclohexylalanine (Cha) in terms of side-chain lipophilicity, as independently confirmed by experimentally determined hydrophobicity ordering: Ala < Tyr < Phe < F₅-Phe < Cha [2].

Peptide hydrophobicity engineering SPPS building block selection Drug-like property optimization

Thermodynamic Stabilization of β-Sheet Assemblies: ΔΔG = −1.3 kcal/mol per F₅-Phe Substitution vs. Wild-Type Phe

In a systematic mutational analysis of the amyloid-β 16–22 peptide (Ac-KLVFFAE-NH₂), substitution of Phe at position 19 with pentafluorophenylalanine (F₅-Phe) resulted in a thermodynamic stabilization of ΔΔG = −1.3 kcal/mol relative to wild-type Phe, while substitution at position 20 yielded ΔΔG = −0.9 kcal/mol [1]. The double F₅-Phe mutant (positions 19 and 20) produced an additive stabilization of ΔΔG = −2.1 kcal/mol. In contrast, substitution with cyclohexylalanine (Cha) produced mixed effects: ΔΔG = +0.2 kcal/mol (destabilizing) at position 19 and ΔΔG = −0.2 kcal/mol at position 20, with the double Cha mutant showing ΔΔG = 0 kcal/mol [1].

Amyloid peptide engineering Protein stability design Thermodynamic analysis of peptide self-assembly

Thermal Stability Enhancement in Coiled-Coil Proteins: Tm = 79.8 °C vs. Wild-Type 29.8 °C (ΔTm = +50 °C)

Incorporation of pentafluorophenylalanine at two positions (F10Z, F29Z) in the α2D homodimeric coiled-coil protein resulted in a dramatically increased thermal melting temperature of Tm = 79.8 °C compared to the wild-type protein Tm = 29.8 °C, representing a ΔTm of +50 °C [1]. This approximately 2.7-fold increase in absolute melting temperature is among the largest thermal stabilization effects reported for single-residue-type fluoro-amino acid substitutions in a protein system.

Protein thermal stability engineering Coiled-coil design Fluoro-stabilization effect

β-Sheet Protein Stabilization: Pff Outperforms Phe in Protein G B1 Domain by 0.35 kcal/mol/residue

In a systematic thermal denaturation study of the immunoglobulin-binding domain of streptococcal protein G (GB1), substitution of the solvent-exposed guest position 53 with (S)-pentafluorophenylalanine (Pff) yielded a more stable GB1 variant compared to native phenylalanine (Phe), with the stability ranking determined as Pff > Phe, Hfl > Qfl > Leu, Atb > Abu [1]. The stabilization conferred upon introducing fluorine atoms was quantified at up to 0.35 kcal/mol per residue [1]. An independent computational study employing free energy simulations corroborated these findings, calculating a ΔΔG of −0.45 ± 0.20 kcal/mol for the Phe → Pff mutation at the same solvent-exposed position, in excellent agreement with experimental values [2].

Beta-sheet protein stabilization Protein G B1 domain engineering Fluoro-amino acid comparison

Accelerated Self-Assembly Kinetics: F₅-Phe Variants Assemble at Dramatically Enhanced Rates vs. Wild-Type Phe

In the Aβ(16–22) model peptide system, substitution of Phe with pentafluorophenylalanine (F₅-Phe) at position 19 or 20 resulted in self-assembly that occurred at dramatically enhanced rates relative to the wild-type Phe-containing peptide [1]. In contrast, Ala and Tyr variants at position 19 failed to undergo fibril formation entirely at the peptide concentrations studied, demonstrating that F₅-Phe not only accelerates kinetics but is also permissive for assembly when other aromatic substitutions abolish it [1]. This kinetic enhancement is coupled with the thermodynamic stabilization quantified above (−1.3 and −0.9 kcal/mol), yielding fibrils of greater overall stability than wild-type [1].

Peptide self-assembly kinetics Amyloid biomaterials Hydrogelation design

Unique Synthetic Versatility: Regioselective SNAr Precursor for ¹⁹F NMR Probe Libraries

Boc-L-Pentafluorophenylalanine serves as the essential starting material for synthesizing a library of para-substituted tetrafluorophenylalanines via regioselective nucleophilic aromatic substitution (SNAr) at the para-fluorine position [1]. This chemistry exploits the electron-deficient perfluorinated ring, where the para-fluorine is selectively displaced by O-, N-, S-, and C-based nucleophiles while leaving the ortho- and meta-fluorines intact. The resulting tetrafluorophenylalanine derivatives each display distinct ¹⁹F NMR chemical shift signatures, enabling their simultaneous use as environmentally sensitive probes for protein structure, dynamics, and membrane interactions without signal overlap [1]. Neither Boc-L-phenylalanine nor mono-fluorinated Boc-4-fluoro-L-phenylalanine can serve as substrates for this regioselective SNAr diversification chemistry [2].

19F NMR probe development Unnatural amino acid synthesis Protein-membrane interaction analysis

High-Impact Application Scenarios for Boc-L-Pentafluorophenylalanine Grounded in Quantitative Differentiation Evidence


Engineering Hyperstable β-Sheet Protein Therapeutics and Biosensors

Building on the demonstrated 0.35 kcal/mol/residue stabilization of the GB1 β-sheet domain by Pff over Phe [1], and the computationally validated ΔΔG of −0.45 ± 0.20 kcal/mol for Phe→Pff mutation [2], Boc-L-Pentafluorophenylalanine is the amino acid building block of choice for solid-phase synthesis of antibody fragments, β-sandwich scaffolds, and peptide-based biosensors that require enhanced thermal and thermodynamic stability at solvent-exposed β-strand positions without altering the protein fold. The Boc protecting group ensures compatibility with standard Boc-SPPS protocols involving TFA deprotection, while the pentafluorophenyl side chain can be incorporated at guest positions known to tolerate aromatic substitutions.

Constructing Amyloid-Based Functional Biomaterials with Predictable Assembly Kinetics

Given that F₅-Phe substitutions in the Aβ(16–22) model yield dramatically enhanced self-assembly rates and strongly stabilizing thermodynamics (ΔΔG = −1.3 to −0.9 kcal/mol per residue) [3], Boc-L-Pentafluorophenylalanine enables the rational design of peptide-based hydrogels, nanowires, and amyloid biomaterials where rapid, reproducible fibril formation is essential. The additive thermodynamic effects observed in double F₅-Phe mutants (ΔΔG = −2.1 kcal/mol) [3] further allow graded tuning of material stability by controlling the number and position of pentafluorophenylalanine residues within the peptide sequence.

Synthesizing ¹⁹F NMR Probe Libraries for Protein–Membrane Interaction Studies

As the sole commercially available precursor capable of undergoing regioselective para-SNAr reactions to yield diverse tetrafluorophenylalanine derivatives with distinct ¹⁹F NMR signatures [4], Boc-L-Pentafluorophenylalanine is irreplaceable for laboratories developing fluorinated amino acid probe panels. Each para-substituted analogue (e.g., ZpOMe, ZpN₃, ZpBr, ZpI) displays a unique ¹⁹F chemical shift (ranging from approximately −120 to −163 ppm depending on the para substituent) [4], enabling simultaneous, background-free monitoring of multiple protein conformational states or membrane interaction events in a single NMR experiment.

Designing Fluorinated Peptide Drugs with Enhanced Hydrophobicity-Driven Membrane Partitioning

With an ACD/LogP of 3.15—representing a +0.55 unit increase over Boc-L-phenylalanine (LogP 2.60) —Boc-L-Pentafluorophenylalanine provides a quantitatively defined hydrophobicity enhancement for peptide drug candidates requiring increased membrane permeability or lipid bilayer partitioning. The perfluorinated ring retains aromatic character for potential π-stacking interactions with target proteins while simultaneously increasing metabolic stability through the strength of C–F bonds. This makes the compound a strategic choice for medicinal chemistry programs seeking to improve the pharmacokinetic profile of peptide leads through systematic fluorination.

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